molecular formula C12H15BrFNO2 B6156321 tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1895977-80-6

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No. B6156321
CAS RN: 1895977-80-6
M. Wt: 304.2
InChI Key:
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Description

“tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It is also known as TERT-BUTYL 4- (BROMOMETHYL)PHENYLCARBAMATE .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of a related compound involves the reaction of tert-butanol, pyridine, and 4-bromomethyl phenyl acyl chloride at 10-30°C for 5 hours . After the reaction, water is added to the reaction flask, and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” can be analyzed based on its molecular formula C12H16BrNO2 . It contains 16 heavy atoms, including 6 aromatic heavy atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” are not available, related compounds such as N-t-Boc-2-bromoethylamine are used as building blocks for preparing fluorinated spacers having nucleophilic and electrophilic termini .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate” can be predicted based on its molecular structure. It has a predicted boiling point of 309.7±25.0 °C and a predicted density of 1.376±0.06 g/cm3 . The compound is expected to have high gastrointestinal absorption and permeability across the blood-brain barrier .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-fluorobenzyl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-(bromomethyl)-4-fluorobenzyl bromide", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Dissolve tert-butyl carbamate in a suitable solvent (e.g. DMF or DMSO).", "Add a base (e.g. potassium carbonate) to the solution and stir for a few minutes.", "Add 2-(bromomethyl)-4-fluorobenzyl bromide to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Work up the reaction mixture by pouring it into water and extracting the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization from a suitable solvent." ] }

CAS RN

1895977-80-6

Product Name

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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